molecular formula C16H31N3O3 B14798171 Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B14798171
M. Wt: 313.44 g/mol
InChI Key: BVGLIYXLEXRKAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring, an aminopropanoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

    Attachment of the Tert-butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropanoyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular interactions, and effects on cellular pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3

InChI Key

BVGLIYXLEXRKAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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